molecular formula C9H10N2O5S B1661804 Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate CAS No. 95473-30-6

Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate

Cat. No. B1661804
CAS RN: 95473-30-6
M. Wt: 258.25 g/mol
InChI Key: SRCPGSKDFKGYHP-UHFFFAOYSA-N
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Description

“Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate” is a chemical compound with the molecular formula C9H10N2O5S . It is also known by other names such as “methyl 2-[(carbamoylamino)sulfonyl]benzoate” and "Benzoic acid, 2-[[(aminocarbonyl)amino]sulfonyl]-, methyl ester" . The compound has a molecular weight of 258.25 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate” can be represented by the InChI string: InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) . This string represents the unique structure of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate” is a powder at room temperature . More detailed physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Reactivity

Environmental Fate and Impact

  • Impact on Water Quality : Sulfometuron methyl, a compound related to Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate, was examined for its effect on water and stream quality in Coastal Plain forest watersheds. The study found that residues were detected in streamflow for only seven days post-treatment and did not exceed certain thresholds, indicating limited environmental impact (Neary & Michael, 1989).

Agricultural Applications

  • Herbicide Development : Compounds structurally related to Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate, like Bensulfuron methyl, have been used as broad-spectrum herbicides in agriculture. Studies have shown that these compounds inhibit the activity of enzymes crucial for plant growth, like acetolactate synthase (Watanabe, Hisamitsu, & Ishizuka, 1988).

Photolytic Degradation Studies

  • Light-Induced Transformation : Research on the light-induced transformation of tribenuron-methyl, a compound analogous to Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate, has shown that photolysis leads to the formation of several degradation products. This finding is significant for understanding the environmental fate and degradation pathways of related compounds (Bhattacharjeel & Dureja, 2002).

Safety And Hazards

“Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate” is associated with several hazard statements including H303, H313, H315, H319, H333, and H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(carbamoylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c1-16-8(12)6-4-2-3-5-7(6)17(14,15)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCPGSKDFKGYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241853
Record name Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate

CAS RN

95473-30-6
Record name Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095473306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[[(aminocarbonyl)amino]sulfonyl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-(((AMINOCARBONYL)AMINO)SULFONYL)BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1242J3DQQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Anderson, TM Priester… - Journal of Agricultural and …, 1989 - ACS Publications
Jeffrey J. Anderson,* ThomasM. Priester, and Lamaat M. Shalaby [phenyZ-U-14C] Metsulfuron methyl was metabolized in immature field-grown wheat and barley to [14C] methyl 4-…
Number of citations: 59 pubs.acs.org
BS Ismail, KE Ooi, MA Tayeb - Journal of Oil Palm Research, 2015 - jopr.mpob.gov.my
The 14C-phenyl metsulfuron-methyl is a selective systemic sulfonylurea herbicide. Degradation studies in soils are essential for the evaluation of the persistence of pesticides and their …
Number of citations: 7 jopr.mpob.gov.my

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